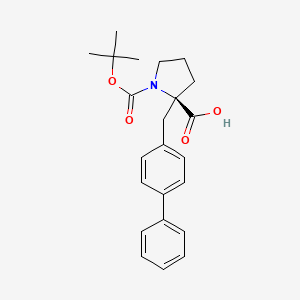

Boc-(R)-alpha-(4-biphenylmethyl)-proline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

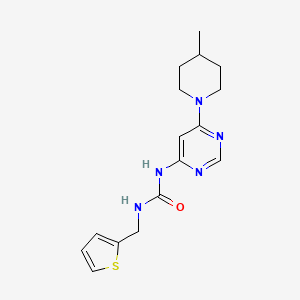

Boc-®-alpha-(4-biphenylmethyl)-proline is a chemical compound with the molecular formula C23H27NO4 . It is not intended for human or veterinary use and is used only for research purposes.

Molecular Structure Analysis

The molecular structure of Boc-®-alpha-(4-biphenylmethyl)-proline includes a total of 57 bonds. There are 30 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .Physical And Chemical Properties Analysis

Boc-®-alpha-(4-biphenylmethyl)-proline has a molecular weight of 381.472 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用

Chiral Ligand in Asymmetric Catalysis

Boc-l-proline has been explored as a chiral ligand for enantioselective reactions. In a study, it was used for the enantioselective phenylacetylene addition to aromatic aldehydes, demonstrating its potential in expanding the utility of proline in asymmetric catalysis. This study achieved good yields and enantioselectivities (up to 77% ee) (Yi‐feng Zhou et al., 2004).

Functionalization in Metal-Organic Frameworks (MOFs)

Boc-protected proline-functionalized linkers have been incorporated into metal-organic frameworks (MOFs), as reported in one study. The research focused on creating a highly porous, enantiomerically pure MOF, demonstrating the utility of proline in the synthesis of functionalized materials (Christel Kutzscher et al., 2015).

Role in Peptide Conformation

A study highlighted the role of Boc-protected proline in influencing the conformation of peptides. It showed how the peptide backbone can form a continuous spiral with different helical structures, where proline plays a crucial role in determining the conformation (I. Karle et al., 1987).

Catalytic Properties in Organic Synthesis

Boc-protected hydroxyproline conjugates have been synthesized and studied for their catalytic properties. This research provided insights into how the position of the nitrogen atom in the proline residue influences the enantioselectivity of aldol reaction products (L. Al-Momani & Anas Lataifeh, 2013).

Synthesis of Well-defined Polypeptides

In another study, Boc-protected l-proline was used in the synthesis of well-defined homo- and copolymers. This work highlighted the unique role of l-proline in polymer chemistry due to its restricted conformational shape (M. Gkikas et al., 2011).

Safety and Hazards

The safety data sheet for Boc-®-alpha-(4-biphenylmethyl)-proline suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water. If it comes into contact with eyes, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .

特性

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26)/t23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEMRGCBNUYVIW-HSZRJFAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2736848.png)

![6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2736854.png)

![N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2736855.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2736856.png)

![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2736862.png)

![N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2736863.png)

![1'-Methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2736865.png)

![methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2736870.png)